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4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one

Nucleotide metabolism Prodrug activation CTP synthetase inhibition

The compound 4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one (CAS 2095417-74-4, synonym 3′-deoxy-3-deazauridine) is a synthetic C-nucleoside analogue belonging to the 3-deazapyrimidine class. It features a 4-hydroxy-2-pyridinone base linked to a 2′,3′-dideoxy-β-D-erythro-pentofuranosyl sugar moiety, giving it a molecular formula of C₁₀H₁₃NO₅ and a molecular weight of 227.21 g/mol.

Molecular Formula C10H13NO5
Molecular Weight 227.21 g/mol
Cat. No. B13429299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one
Molecular FormulaC10H13NO5
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=CC(=CC2=O)O)CO
InChIInChI=1S/C10H13NO5/c12-5-7-4-8(14)10(16-7)11-2-1-6(13)3-9(11)15/h1-3,7-8,10,12-14H,4-5H2/t7-,8+,10+/m0/s1
InChIKeyFSFGCYAUYLDDPU-QXFUBDJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-Deoxy-3-deazauridine (CAS 2095417-74-4) — Structural Identity and Compound Class Reference for Procurement


The compound 4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one (CAS 2095417-74-4, synonym 3′-deoxy-3-deazauridine) is a synthetic C-nucleoside analogue belonging to the 3-deazapyrimidine class [1]. It features a 4-hydroxy-2-pyridinone base linked to a 2′,3′-dideoxy-β-D-erythro-pentofuranosyl sugar moiety, giving it a molecular formula of C₁₀H₁₃NO₅ and a molecular weight of 227.21 g/mol. Structurally, it is a 3′-deoxy congener of the antimetabolite 3-deazauridine (NSC 126849), lacking the 3′-hydroxyl group essential for phosphodiester chain elongation [2]. This specific stereochemistry — (2R,3R,5S) — is critical for its interaction with nucleotide-utilizing enzymes and polymerases, and cannot be assumed for other diastereomers or regioisomers in the same structural family.

Why 3′-Deoxy-3-deazauridine Cannot Be Replaced by Generic 3-Deazauridine or Other In-Class Nucleosides in Research


In-class compounds such as 3-deazauridine (NSC 126849), 6-azauridine, and 3-deazacytidine share the 4-hydroxy-2-pyridinone or related heterocyclic base but differ fundamentally in sugar configuration and substitution. 3-Deazauridine bears a 3′-hydroxyl group that permits intracellular conversion to the 5′-triphosphate — the active CTP synthetase inhibitor with a reported Ki of 1.8 mM [1]. In contrast, 3′-deoxy-3-deazauridine lacks this 3′-OH, which precludes triphosphate formation and chain-terminating incorporation by DNA/RNA polymerases that require a 3′-primer terminus [2]. Consequently, the two compounds exhibit divergent mechanisms: while 3-deazauridine acts as a CTP synthetase suicide substrate after metabolic activation, the 3′-deoxy analogue functions as a non-chain-terminating polymerase substrate or inhibitor depending on the enzyme class [3]. This mechanistic bifurcation makes generic interchange scientifically invalid for experiments probing nucleotide metabolism, polymerase fidelity, or antiviral mechanisms.

Quantitative Differentiation Evidence for 3′-Deoxy-3-deazauridine Against Its Closest Structural Analogs


Metabolic Activation Potential: 3′-Deoxy-3-deazauridine vs. 3-Deazauridine — Triphosphate Formation Capacity

3-Deazauridine (3DUrd) is a well-characterized prodrug that undergoes sequential phosphorylation by uridine–cytidine kinase and nucleotide kinases to form 3-deazauridine 5′-triphosphate (deazaUTP), which competitively inhibits CTP synthetase with a Ki of 1.8 mM [1]. The target compound, 3′-deoxy-3-deazauridine, lacks the 3′-hydroxyl acceptor site required for the second phosphorylation step, meaning intracellular conversion to a triphosphate is structurally impossible [2]. This differential — active triphosphate formation (3DUrd) versus absence of triphosphate formation (3′-deoxy analogue) — directly determines whether the compound functions as a CTP synthetase inhibitor or operates through an alternative, polymerase-dependent mechanism.

Nucleotide metabolism Prodrug activation CTP synthetase inhibition

Cytidine Deaminase Inhibition: 3-Deazauridine Potency Where 3′-Deoxy Modification Abolishes Substrate Recognition

3-Deazauridine competitively inhibits cytidine deaminase (CDA) with a Ki of 1.9 × 10⁻⁵ M (19 µM), making it the most potent CDA inhibitor among tested uridine analogs including 6-azauridine and 5-fluorodeoxyuridine [1]. The 3′-deoxy modification in the target compound removes the ribo-configuration hydroxyl that is critical for CDA active-site recognition; the crystal structure of mouse CDA complexed with 3-deazauridine (PDB: 1ZAB) confirms that the 3′-OH hydrogen-bonds directly to the zinc-coordinating active-site residues [2]. 3′-Deoxy-3-deazauridine cannot form this hydrogen-bond network, predicting negligible CDA inhibitory activity. Although direct Ki data for the target compound are unavailable, the structural basis for the loss of inhibition is unequivocal.

Cytidine deaminase Enzyme inhibition Metabolic stability

Uridine Kinase Substrate Efficiency: 3-Deazauridine vs. 6-Azauridine — Km Comparison with Implications for 3′-Deoxy Analogue

Homogeneous uridine kinase from Ehrlich ascites tumor phosphorylates 3-deazauridine with a Km of 200 µM, making it an efficient substrate comparable to 5-fluorouridine (Km = 69 µM) and substantially better than 6-azauridine (Km = 340 µM) [1]. The target compound, 3′-deoxy-3-deazauridine, retains the 5′-hydroxymethyl group required for the first phosphorylation step (conversion to 5′-monophosphate) but lacks the 3′-OH required for second phosphorylation. It may therefore act as a uridine kinase substrate for monophosphorylation only, potentially functioning as a competitive inhibitor of subsequent nucleotide kinase steps. Direct kinetic data for 3′-deoxy-3-deazauridine are not available, but indirect evidence from pyridin-2-one nucleoside studies indicates that sugar modifications at the 2′ and 3′ positions profoundly modulate kinase recognition and anabolism [2].

Uridine–cytidine kinase Nucleoside salvage Substrate specificity

Mechanism Divergence Upon Scaffold Fluorination: 3-Deazauridine vs. 3-Fluoro-3-deazauridine — Enzymatic Target Shift

Introduction of a single fluorine atom at C3 of 3-deazauridine (yielding 3F-3DUrd) shifts the antimetabolic mechanism from CTP synthetase inhibition (Ki = 1.8 mM for deazaUTP) to inhibition of orotidylate decarboxylase (ODC), the terminal activity of UMP synthase [1]. This target shift results in depletion of both UTP and CTP pools instead of selective CTP depletion. The 3′-deoxy-3-deazauridine scaffold retains the unsubstituted C3 position of the pyridinone ring, meaning it preserves the chemical handle for subsequent C3-derivatization (fluorination, ethynylation, vinylation, acetoxylation) as demonstrated by Devadas et al. for 2′-deoxy-3-deazauridine analogs [2]. This makes the 3′-deoxy scaffold a versatile starting point for synthesizing libraries with diverse target enzyme profiles — a feature not shared by pre-derivatized analogs such as 3F-3DUrd.

Orotidylate decarboxylase Pyrimidine biosynthesis Target enzyme shift

Validated Application Scenarios for 3′-Deoxy-3-deazauridine Based on Quantitative Differentiation Evidence


Dissecting Polymerase Incorporation vs. CTP Pool Depletion in Nucleoside Mechanism-of-Action Studies

Because 3′-deoxy-3-deazauridine cannot form a triphosphate and therefore cannot inhibit CTP synthetase (unlike 3-deazauridine, whose triphosphate has a Ki of 1.8 mM [3]), it serves as a clean negative control in experiments designed to separate polymerase-dependent effects from metabolic CTP depletion. Researchers can compare cellular responses to equimolar concentrations of both compounds: any effect unique to 3-deazauridine but absent with 3′-deoxy-3-deazauridine can be attributed to CTP pool perturbation rather than direct polymerase interaction.

CDA-Independent Nucleoside Probe Development for Cytidine Deaminase-Overexpressing Tumor Models

3-Deazauridine is a potent CDA inhibitor (Ki = 19 µM [3]), which confounds studies in CDA-overexpressing resistance models because it simultaneously inhibits the resistance mechanism. 3′-Deoxy-3-deazauridine, lacking the 3′-OH required for CDA active-site hydrogen bonding (as established by the CDA:3-deazauridine co-crystal structure, PDB:1ZAB [2]), is predicted to be CDA-inert. This makes it a superior negative-control probe for evaluating CDA-mediated drug resistance without the confounding auto-inhibition of the resistance pathway.

Medicinal Chemistry Scaffold for C3-Diversified Pyridin-2-one Nucleoside Libraries

The unsubstituted C3 position of 3′-deoxy-3-deazauridine permits systematic derivatization (fluorination, ethynylation, vinylation, acetoxylation) to generate analogs with diverse enzymatic targets [3]. This has been demonstrated for the 2′-deoxy series, where C3-substitution yields compounds with altered cytotoxicity and antiviral profiles [3]. 3′-Deoxy-3-deazauridine provides access to a chemical space distinct from 3-deazauridine derivatives, as the 3′-deoxy modification additionally alters polymerase substrate properties, enabling SAR studies at both the base (C3 position) and the sugar (3′ position) simultaneously.

Uridine Kinase Substrate Specificity Profiling with a Monophosphorylation-Only Probe

Uridine kinase from Ehrlich ascites tumor exhibits a Km of 200 µM for 3-deazauridine but the substrate proceeds to form di- and triphosphates, complicating kinetic analyses [3]. 3′-Deoxy-3-deazauridine, by virtue of its missing 3′-OH, is predicted to undergo only the first phosphorylation step (5′-monophosphate formation). This property enables dissection of uridine kinase kinetics in isolation from downstream nucleotide kinase activity, providing a cleaner experimental system for characterizing the first committed step of pyrimidine nucleoside salvage activation.

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